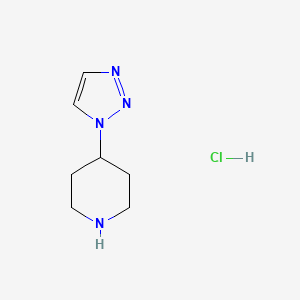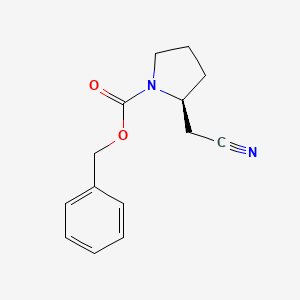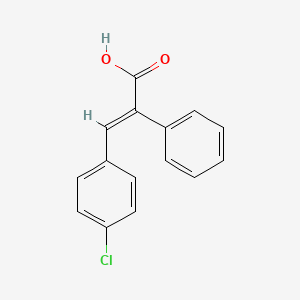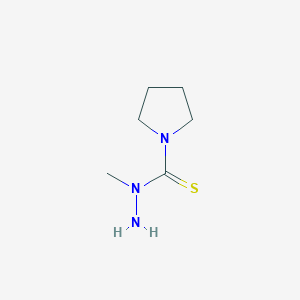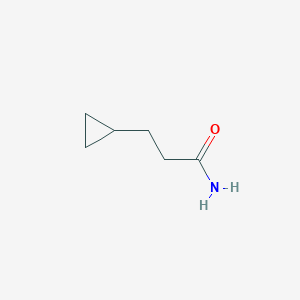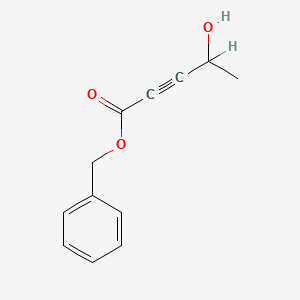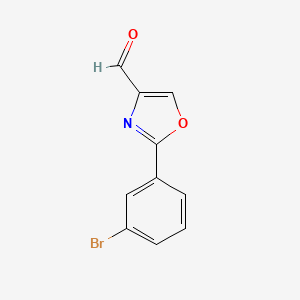
2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde
Vue d'ensemble
Description
2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde is an organic compound with the molecular formula C10H6BrNO2 It features a brominated phenyl group attached to an oxazole ring, which is further substituted with an aldehyde group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of Phenyl Oxazole: : The synthesis typically begins with the bromination of phenyl oxazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
-
Formylation: : The brominated phenyl oxazole is then subjected to formylation to introduce the aldehyde group. This can be done using the Vilsmeier-Haack reaction, where the brominated compound reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity and yield.
Industrial Production Methods
Industrial production of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
-
Oxidation and Reduction: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or reduced to an alcohol using reducing agents like sodium borohydride.
-
Condensation Reactions: : The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Iron(III) bromide, palladium catalysts for cross-coupling reactions.
Major Products
Substituted Derivatives: Formed via nucleophilic substitution.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation of the aldehyde group.
Imines and Hydrazones: Products of condensation reactions.
Applications De Recherche Scientifique
Chemistry
2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the materials science field, this compound is used in the synthesis of polymers and advanced materials. Its unique structure can impart desirable properties to materials, such as enhanced thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. The oxazole ring can participate in π-π interactions or hydrogen bonding, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde: Chlorine atom instead of bromine.
2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde: Thiazole ring instead of oxazole.
Uniqueness
2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which can influence its reactivity and interactions
This compound’s versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a valuable subject of study.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOOGBFQVOYRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695879 | |
| Record name | 2-(3-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-03-0 | |
| Record name | 2-(3-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



